molecular formula C17H15ClN4OS B2634665 N-(3-chlorophenyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide CAS No. 1226458-29-2

N-(3-chlorophenyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide

Cat. No.: B2634665
CAS No.: 1226458-29-2
M. Wt: 358.84
InChI Key: JAVWVOOPAXBJQF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Amination: The thiazole intermediate is then reacted with 6-methylpyridin-2-amine to introduce the amino group.

    Acylation: Finally, the compound is acylated with 3-chlorophenylacetyl chloride to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl group on the pyridine ring.

    Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the chlorophenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) for nucleophilic substitution or bromine (Br₂) for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate its exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-(2-aminothiazol-4-yl)acetamide: Lacks the pyridine ring, which might affect its biological activity.

    N-(3-chlorophenyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)propionamide: Similar structure but with a propionamide group instead of acetamide.

Uniqueness

N-(3-chlorophenyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide’s unique combination of functional groups and structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4OS/c1-11-4-2-7-15(19-11)22-17-21-14(10-24-17)9-16(23)20-13-6-3-5-12(18)8-13/h2-8,10H,9H2,1H3,(H,20,23)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVWVOOPAXBJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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